molecular formula C10H14ClNO B2733054 3-(3-Methoxyphenyl)azetidine hydrochloride CAS No. 1203684-74-5

3-(3-Methoxyphenyl)azetidine hydrochloride

Cat. No.: B2733054
CAS No.: 1203684-74-5
M. Wt: 199.68
InChI Key: SCNFBPWWFIGVNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(3-Methoxyphenyl)azetidine hydrochloride is a chemical compound with the empirical formula C10H14ClNO . It is a solid substance and is used in the preparation of isoxazole-thiazole derivatives as GABA . It also acts as a receptor inverse agonist for use in the treatment of cognitive disorders .


Molecular Structure Analysis

The molecular weight of this compound is 199.68 . The SMILES string representation of the molecule is Cl.COc1cccc(c1)C2CNC2 , which provides a linear textual representation of the compound’s structure.


Physical and Chemical Properties Analysis

This compound is a solid substance . Its molecular weight is 199.68 . The SMILES string representation of the molecule is Cl.COc1cccc(c1)C2CNC2 .

Scientific Research Applications

Anticancer Applications

  • Thiourea-Azetidine Hybrids in Cancer Treatment : Research by Parmar et al. (2021) focused on the design, synthesis, and evaluation of thiourea compounds bearing an azetidine moiety, showing potential as novel antitumor agents. These compounds demonstrated significant in vitro anticancer activity against various human cancer cell lines, including lung, prostate, breast, liver, colon, ovarian, skin, brain, and kidney cancers. A specific compound, identified as 3B, exhibited notable potency against prostate, brain, skin, and kidney cancer cell lines, surpassing the efficacy of Doxorubicin in certain cases. This study highlights the anticancer potential of azetidine derivatives through VEGFR-2 inhibition (Parmar et al., 2021).

Synthetic Approaches and Chemical Properties

  • Synthesis of Dichloroazetidines : Aelterman et al. (1998) described a novel synthesis approach for 3,3-dichloroazetidines, highlighting the chemical versatility and potential utility of azetidine derivatives in synthesizing complex molecules. This work underscores the role of azetidine compounds in the development of new synthetic methodologies (Aelterman et al., 1998).

Tubulin-Targeting Antitumor Agents

  • 3-Phenoxy-1,4-diarylazetidin-2-ones as Antitumor Agents : Greene et al. (2016) explored the structure-activity relationships of 3-phenoxy-1,4-diarylazetidin-2-ones, leading to the discovery of compounds with potent antiproliferative activities. These compounds were found to inhibit tubulin polymerization and disrupt microtubular structure in cancer cells, indicating their potential as tubulin-targeting antitumor agents (Greene et al., 2016).

Safety and Hazards

3-(3-Methoxyphenyl)azetidine hydrochloride may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is classified as a combustible solid .

Future Directions

Azetidines, including 3-(3-Methoxyphenyl)azetidine hydrochloride, have many potential applications due to their unique properties. They can be used in the synthesis of various highly functional organic compounds . Furthermore, the polymers resulting from the polymerization of ring-strained nitrogen-containing monomers like azetidines have many important applications, such as antibacterial and antimicrobial coatings, CO2 adsorption, chelation and materials templating, and non-viral gene transfection . This suggests that there is significant potential for future research and development involving this compound.

Properties

IUPAC Name

3-(3-methoxyphenyl)azetidine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO.ClH/c1-12-10-4-2-3-8(5-10)9-6-11-7-9;/h2-5,9,11H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SCNFBPWWFIGVNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)C2CNC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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